2-Thiopheneacetonitrile is a highly specialized heterocyclic nitrile primarily procured as a critical intermediate for pharmaceutical synthesis and advanced materials. Featuring an electron-rich thiophene ring adjacent to a cyanomethyl group, it serves as the obligate precursor for 2-thiopheneethylamine, the foundational building block for thienopyridine-class antiplatelet drugs such as clopidogrel and ticlopidine [1]. Beyond API manufacturing, its distinct electronic properties and alpha-proton acidity make it a valuable electron-acceptor moiety in dye-sensitized solar cells (DSSCs) and a substrate for biocatalytic transformations [2]. For industrial buyers, its liquid form, specific boiling point profile (235-238 °C), and regioselective reactivity profile dictate strict handling and process parameters that cannot be replicated by simpler aromatic nitriles.
Procurement substitution of 2-thiopheneacetonitrile with its benzene analog, phenylacetonitrile (benzyl cyanide), or its positional isomer, 3-thiopheneacetonitrile, results in immediate process failure in targeted applications. Phenylacetonitrile lacks the sulfur heteroatom, which fundamentally alters the pKa of the alpha-protons, eliminates the bathochromic shifting required in optoelectronic applications, and prevents the formation of the pharmacologically essential thienopyridine core [1]. Furthermore, attempting to use 3-thiopheneacetonitrile alters the regiochemistry of downstream cyclizations, yielding inactive [2,3-c] or[3,4-c] fused systems instead of the required [3,2-c] thienopyridine architecture[2]. Additionally, the 2-isomer exhibits drastically different susceptibilities to enzymatic hydrolysis and transition-metal catalyst coordination, meaning that process parameters optimized for generic aromatic nitriles will suffer from severe yield degradation or catalyst poisoning if applied to 2-thiopheneacetonitrile without adjustment.
In biocatalytic workflows aiming to produce carboxylic acids under mild conditions, 2-thiopheneacetonitrile demonstrates exceptional reactivity with arylacetonitrilases compared to both its benzene analog and its 3-isomer. Assays utilizing purified Nit09 nitrilase show that 2-thiopheneacetonitrile achieves a relative activity of 385%, vastly outperforming phenylacetonitrile (100% baseline) and 3-thiopheneacetonitrile (188%) [1]. This nearly four-fold increase in enzymatic conversion efficiency allows manufacturers to significantly reduce bioreactor residence times and enzyme loading when synthesizing 2-thiopheneacetic acid.
| Evidence Dimension | Relative nitrilase activity (Nit09 enzyme) |
| Target Compound Data | 385% relative activity |
| Comparator Or Baseline | Phenylacetonitrile (100%) and 3-Thiopheneacetonitrile (188%) |
| Quantified Difference | +285% vs benzene analog; +197% vs 3-isomer |
| Conditions | Purified arylacetonitrilase assay at 50 °C |
Justifies the selection of 2-thiopheneacetonitrile for high-throughput green synthesis workflows, as it requires significantly lower enzyme loading and shorter reaction times than generic analogs.
When designing alpha-alkylation processes, buyers must account for the thiophene ring's tendency to interact with transition metal catalysts. In standard NNN′ Pincer Ru(II)-catalyzed alpha-alkylations with alcohols, phenylacetonitrile achieves quantitative or near-quantitative yields (>90%). Under the exact same optimized conditions, 2-thiopheneacetonitrile affords the alkylated product in only a 29% yield [1]. This sharp reduction in catalytic turnover dictates that industrial synthesis routes utilizing 2-thiopheneacetonitrile must pivot away from standard Ru-catalysis toward strong base-mediated (e.g., LHMDS, LDA) alkylation protocols to maintain commercial viability.
| Evidence Dimension | Product yield in Ru(II)-catalyzed alpha-alkylation |
| Target Compound Data | 29% yield |
| Comparator Or Baseline | Phenylacetonitrile (>90% yield) |
| Quantified Difference | >60% absolute reduction in yield |
| Conditions | NNN′ Pincer Ru(II) complex catalysis, 110 °C, 24h |
Alerts process chemists that standard transition-metal alkylation conditions used for benzyl cyanides will fail, necessitating the procurement of alternative reagents (like strong bases) for successful scale-up.
For the development of optoelectronic materials and dye-sensitized solar cells (DSSCs), the electron-acceptor moiety must be carefully selected to tune the optical bandgap. When incorporated into phenothiazine-based D-π-A fluorescent dyes, the 2-thiopheneacetonitrile acceptor induces a maximum absorption wavelength (λmax) of 375 nm. In contrast, the equivalent dye utilizing a phenylacetonitrile acceptor peaks at 368 nm [1]. This 7 nm bathochromic (red) shift is driven by the electron-rich nature of the thiophene ring, which facilitates enhanced intramolecular charge transfer (ICT) and improves light-harvesting capabilities in the visible spectrum.
| Evidence Dimension | Maximum absorption wavelength (λmax) in D-π-A dye |
| Target Compound Data | 375 nm |
| Comparator Or Baseline | Phenylacetonitrile acceptor (368 nm) |
| Quantified Difference | 7 nm bathochromic shift |
| Conditions | DCM solution, room temperature |
Provides a quantifiable optical advantage for materials scientists needing to lower the bandgap and red-shift the absorption profile of DSSC dyes.
In the industrial synthesis of blockbuster antiplatelet APIs (e.g., clopidogrel, ticlopidine), 2-thiopheneacetonitrile is strictly non-substitutable. The 2-position of the cyanomethyl group is an absolute requirement for the downstream Pictet-Spengler-type cyclization that forms the [3,2-c] fused thienopyridine core[1]. Procurement of the 3-thiopheneacetonitrile isomer leads to cyclization at the wrong position, yielding a [2,3-c] or [3,4-c] core that completely lacks the targeted P2Y12 receptor antagonism. Consequently, generic substitution results in a complete loss of target pharmacological activity.
| Evidence Dimension | Downstream API core formation and bioactivity |
| Target Compound Data | Forms active[3,2-c] thienopyridine core |
| Comparator Or Baseline | 3-Thiopheneacetonitrile (Forms inactive [2,3-c]/[3,4-c] cores) |
| Quantified Difference | 100% loss of target P2Y12 pharmacological activity |
| Conditions | Industrial API synthesis and subsequent receptor binding |
Ensures procurement teams understand that positional isomers cannot be used for thienopyridine API manufacturing due to strict regiochemical requirements.
Directly downstream of its strict regiochemical profile, 2-thiopheneacetonitrile is the required starting material for manufacturing 2-thiopheneethylamine. This intermediate is subsequently cyclized to form the[3,2-c] thienopyridine core essential for antiplatelet medications like clopidogrel and ticlopidine[1]. It is the correct choice for API manufacturers requiring high-fidelity regiocontrol.
Leveraging its high susceptibility to enzymatic hydrolysis, this compound is an efficient substrate for green chemistry workflows aiming to produce 2-thiopheneacetic acid. It is highly recommended for facilities utilizing nitrilase-based bioreactors, where its rapid conversion rate maximizes throughput and minimizes enzyme expenditure [2].
Taking advantage of the bathochromic shift it imparts, 2-thiopheneacetonitrile is utilized as a potent electron-acceptor building block in Donor-π-Acceptor (D-π-A) fluorescent dyes. It is the preferred choice for materials scientists optimizing the light-harvesting efficiency and intramolecular charge transfer of dye-sensitized solar cells [3].
Acute Toxic;Irritant